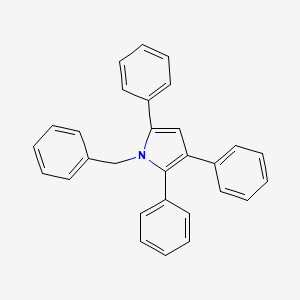

1-Benzyl-2,3,5-triphenyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103166-34-3 |

|---|---|

Molecular Formula |

C29H23N |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1-benzyl-2,3,5-triphenylpyrrole |

InChI |

InChI=1S/C29H23N/c1-5-13-23(14-6-1)22-30-28(25-17-9-3-10-18-25)21-27(24-15-7-2-8-16-24)29(30)26-19-11-4-12-20-26/h1-21H,22H2 |

InChI Key |

VMZYFGZIOMMDED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2,3,5 Triphenyl 1h Pyrrole and Analogs

Strategies for the Formation of the Pyrrole (B145914) Core

The formation of the pyrrole ring is the critical step in the synthesis of compounds like 1-Benzyl-2,3,5-triphenyl-1H-pyrrole. Modern organic synthesis has produced a wealth of methods, with multicomponent reactions being particularly prominent due to their efficiency and atom economy. rsc.orgrsc.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient tools for building complex molecules like polysubstituted pyrroles. rsc.orgrsc.org These one-pot procedures are advantageous as they reduce the need for isolating intermediates, thereby saving time, reagents, and solvents. rsc.org

A notable one-pot synthesis for producing highly substituted pyrrole derivatives involves the reaction of propargylic acetates, silyl (B83357) enol ethers, and primary amines, catalyzed by indium trichloride. organic-chemistry.org This method provides good yields for a variety of pyrrole structures. organic-chemistry.org The reaction demonstrates the versatility of MCRs in assembling complex heterocyclic systems from readily available starting materials.

Table 1: Indium-Catalyzed Three-Component Synthesis of Pyrroles This table illustrates the scope of the indium trichloride-catalyzed reaction.

| Propargylic Acetate | Silyl Enol Ether | Primary Amine | Product | Yield (%) | Reference |

| 1,3-Diphenylprop-2-yn-1-yl acetate | (1-Phenylvinyl)oxy(trimethyl)silane | Benzylamine | This compound | High | organic-chemistry.org |

| 1-Phenylprop-2-yn-1-yl acetate | (1-Phenylvinyl)oxy(trimethyl)silane | Aniline | 2-Methyl-1,3,5-triphenyl-1H-pyrrole | High | organic-chemistry.org |

| 1-Phenylprop-2-yn-1-yl acetate | Trimethyl(vinyloxy)silane | Benzylamine | 1-Benzyl-2,5-diphenyl-1H-pyrrole | High | organic-chemistry.org |

The condensation of dicarbonyl compounds with amines is a classic and versatile strategy for pyrrole synthesis. The Paal-Knorr synthesis, which traditionally uses 1,4-dicarbonyl compounds, is a cornerstone of this approach, valued for its simplicity and efficiency. rgmcet.edu.inorganic-chemistry.org Modifications and related methods often employ 1,3-dicarbonyl compounds to access a wide array of polysubstituted pyrroles.

Several modern variations have been developed to improve the scope and conditions of this condensation. For instance, an electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines has been reported, which avoids the need for transition-metal catalysts or harsh conditions. nih.gov Another approach involves the reaction of vinyl azides with 1,3-dicarbonyl compounds, which can proceed either thermally or under copper(II) catalysis to yield regioisomeric pyrrole products selectively. acs.orgnih.gov

Table 2: Pyrrole Synthesis from 1,3-Dicarbonyls and Related Compounds This table summarizes various methods utilizing dicarbonyl compounds for pyrrole formation.

| Dicarbonyl Source | Amine/Nitrogen Source | Catalyst/Conditions | Key Feature | Reference(s) |

| 1,3-Dicarbonyl Compound | Primary Amine | Electro-oxidation | Metal-free dehydrocyclization | nih.gov |

| 1,3-Dicarbonyl Compound | Vinyl Azide | Thermal (e.g., Toluene, reflux) | 1,2-addition to in situ 2H-azirine | acs.orgnih.gov |

| 1,4-Dicarbonyl Compound | Primary Amine/Ammonia (B1221849) | Weak Acid (e.g., Acetic Acid) | Classic Paal-Knorr cyclization | organic-chemistry.orgacs.org |

| α-Aminoaldehydes | 1,3-Dicarbonyl Compound | Zr-catalyst | Provides tetrasubstituted 1,3-diacylpyrroles | organic-chemistry.org |

A highly selective and efficient one-step, three-component synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been developed from α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.comnih.gov This method is notable for its mild reaction conditions, typically employing acetic acid as a catalyst in ethanol (B145695) at around 70 °C, and its high atom efficiency, with water being the only byproduct. nih.govresearchgate.net The practicality of this reaction has been demonstrated on a gram scale, making it a valuable route for accessing pyrrole scaffolds that can be further elaborated into various bioactive molecules. nih.gov

Table 3: Three-Component Synthesis of 3-Cyanopyrroles This table presents examples of pyrroles synthesized from α-hydroxyketones, oxoacetonitriles, and primary amines.

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Conditions | Yield (%) | Reference(s) |

| 2-Hydroxy-1-phenylethan-1-one | 3-Oxobutanenitrile | Aniline | AcOH, EtOH, 70 °C, 3 h | up to 90 | nih.govresearchgate.net |

| 1-Hydroxypropan-2-one | 3-Oxobutanenitrile | Benzylamine | AcOH, EtOH, 70 °C, 3 h | High | nih.govnih.gov |

| 2-Hydroxy-1,2-diphenylethan-1-one | 3-Oxobutanenitrile | 4-Methoxyaniline | AcOH, EtOH, 70 °C, 3 h | High | mdpi.comnih.gov |

The reaction of ketoximes with acetylenes, widely known as the Trofimov reaction, is a general and powerful method for synthesizing a diverse range of pyrroles. documentsdelivered.com This reaction is typically carried out in a superbasic catalytic system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). documentsdelivered.comarkat-usa.org A significant advancement of this methodology is the development of a one-pot version that starts directly from ketones, which are oximated in situ before reacting with acetylene, thus avoiding the isolation of the intermediate ketoxime. arkat-usa.org

The scope of this transformation has been expanded to include other coupling partners. For example, a copper-catalyzed condensation of oxime acetates with dialkyl acetylenedicarboxylates provides an efficient route to highly substituted pyrroles under aerobic conditions. nih.gov Furthermore, by switching the catalyst and solvent, the reaction of ketoxime acetates with ynals can be directed to produce either pyrroles or isoquinolines with excellent regioselectivity. nih.gov

Table 4: Pyrrole Synthesis Involving Ketoximes This table highlights different strategies for pyrrole synthesis starting from ketoximes or their precursors.

| Ketoxime Source | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |

| Ketone + NH₂OH·HCl | Acetylene | KOH/DMSO, 100 °C | 2- and 2,3-substituted NH- and N-vinylpyrroles | arkat-usa.org |

| Ketoxime | Acetylene | Strong Base/DMSO | 2-, 2,3-, and 2,5-substituted pyrroles | documentsdelivered.com |

| Oxime Acetate | Dialkyl Acetylenedicarboxylate | Cu-catalyst, aerobic | Polysubstituted pyrroles | nih.gov |

| Ketoxime Acetate | Ynal | Rh₂(OAc)₄ / DCE | Substituted pyrroles (via [3+2] annulation) | nih.gov |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for pyrrole synthesis. semanticscholar.org These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key green strategies include performing reactions under solvent-free conditions or in green solvents like water or ethanol. acs.orgnih.gov For example, the classic Paal-Knorr reaction has been adapted to proceed without any solvent or catalyst by simply heating a 1,4-dicarbonyl compound with a primary amine. acs.org Other methods focus on using water or a water-ethanol mixture as the reaction medium for three-component reactions involving arylglyoxals and 1,3-diketones. nih.gov The development of recyclable heterogeneous catalysts, such as ZnO nanorods, also represents a significant step towards sustainable pyrrole synthesis, offering advantages like high yields, short reaction times, and catalyst reuse. nih.govconsensus.app Additionally, transition-metal-free syntheses, such as the NaOH-catalyzed cyclization of methyl isocyanoacetate with aurone (B1235358) analogues, provide an attractive, atom-economical route to polysubstituted pyrroles. rsc.org

Table 5: Examples of Green and Catalyst-Free Methodologies for Pyrrole Synthesis This table showcases various environmentally friendly approaches to the pyrrole core.

| Method | Reactants | Conditions | Key Advantage | Reference(s) |

| Paal-Knorr | 2,5-Hexanedione, 4-tert-Butylaniline | Solvent- and catalyst-free, heat | High atom economy, no waste | acs.org |

| Three-Component Reaction | Arylglyoxals, 1,3-Diketones, Enaminoketones | Water or water-ethanol solvent | Use of green solvents | nih.gov |

| Three-Component Reaction | Primary alkylamines, Dialkyl acetylenedicarboxylates, 2-Chloro-1,3-dicarbonyls | ZnO nanorods, solvent-free | Recyclable catalyst, cost-effective | consensus.app |

| Cyclization | Methyl isocyanoacetate, Aurone analogues | NaOH, EtOH | Transition-metal-free, high efficiency | rsc.org |

Ring-Closure and Cyclization Reactions

The formation of the pyrrole ring is the cornerstone of the synthesis. Several cyclization strategies can be employed to construct the highly substituted triphenylpyrrole core.

5-exo-dig Type Cyclizations

The 5-exo-dig cyclization is a powerful method for forming five-membered rings, including pyrroles, typically involving the intramolecular attack of a nucleophile onto an alkyne. This type of cyclization is favored according to Baldwin's rules. While a direct synthesis of this compound using this method is not prominently documented, the principles can be applied. For instance, methods involving the cyclization of propargylamides are used for synthesizing various heterocyclic molecules, including pyrroles. rgmcet.edu.in

A plausible pathway could involve a palladium-catalyzed 5-exo-dig cyclization cascade. For example, related syntheses of polysubstituted furans have been achieved through the cyclization of N-propargyl arylamines containing a 1,3-dicarbonyl side chain, which involves the capture of a vinyl carbopalladium intermediate. nih.gov The efficiency and outcome of 5-exo-dig cyclizations can be influenced by the substitution pattern and reaction conditions, which sometimes compete with alternative pathways like 6-endo cyclizations. mdpi.comwikipedia.org

Intramolecular Reactions for Pyrrole Formation

A variety of intramolecular reactions provide access to the pyrrole nucleus. One notable atom-economical approach begins with substituted aziridines. nih.govorganic-chemistry.org This method involves the regiospecific ring-opening of an aziridine (B145994) followed by an intramolecular cyclization, incorporating almost all atoms from the reactants into the final product. nih.govorganic-chemistry.org

Other intramolecular strategies include:

From Enyne Sulfonamides: A gold-catalyzed intramolecular cyclization of enyne sulfonamides can lead to substituted pyrroles through a 1,3-sulfonyl shift and subsequent aromatization. rsc.org

From Dienyl Azides: Visible-light-induced intramolecular C-N bond formation in dienyl azides offers another route to pyrroles, proceeding with the extrusion of nitrogen gas. organic-chemistry.org

Paal-Knorr Synthesis: The most classical and widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgresearchgate.net For the synthesis of the 2,3,5-triphenylpyrrole core, the required precursor would be 1,2,4-triphenylbutane-1,4-dione, which would be reacted with an ammonia source. The subsequent N-benzylation would then yield the final product. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor furan (B31954) formation. acs.org

| Intramolecular Strategy | Precursors | Key Features | Reference |

| From Aziridines | Substituted aziridines | High atom economy, regiospecific | nih.govorganic-chemistry.org |

| From Enyne Sulfonamides | Enyne sulfonamides | Gold-catalyzed, involves 1,3-sulfonyl shift | rsc.org |

| From Dienyl Azides | Dienyl azides | Photochemical, extrusion of N₂ | organic-chemistry.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines/Ammonia | Classical, widely applicable | researchgate.netacs.org |

Rearrangements of O-Vinyl Oximes

The rearrangement of O-vinyl oximes has emerged as an efficient and regiocontrolled process for synthesizing highly substituted pyrroles. rsc.orgbohrium.comchemsynthesis.com This method often utilizes gold catalysis to facilitate the rearrangement under mild conditions. rsc.orgbohrium.com The general process involves the synthesis of an O-vinyl oxime from an oxime and an activated alkyne, which then rearranges to form the pyrrole structure. chemsynthesis.com

This pathway is analogous to the Trofimov reaction but avoids the harsh, strongly basic conditions, thereby improving yields and selectivity. bohrium.com A key advantage of this methodology is the ability to control regioselectivity. By carefully choosing the substituents on the oxime or by modifying reaction conditions (e.g., adding a base), it is possible to direct the reaction towards either a researchgate.netresearchgate.net or a researchgate.netrsc.org sigmatropic rearrangement, leading to different substitution patterns on the pyrrole ring, such as 2,3,4- or 2,3,5-trisubstituted products. This control is crucial for selectively synthesizing the 2,3,5-triphenylpyrrole isomer.

N-Alkylation and N-Benzylation Strategies on Pyrrole Precursors

Once the 2,3,5-triphenyl-1H-pyrrole core is synthesized, the final step is the introduction of the benzyl (B1604629) group at the nitrogen atom.

The most common method for N-alkylation involves the deprotonation of the pyrrole's N-H proton, which is moderately acidic, using a strong base like sodium hydride or butyllithium. The resulting nucleophilic pyrrolide anion is then treated with an electrophile, such as benzyl bromide or benzyl chloride, to yield the N-benzylated product. This reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO).

Alternative and more modern approaches include:

Ionic Liquids: Using ionic liquids as the reaction medium can lead to highly regioselective N-substitution with alkyl halides. bohrium.com

Redox Amination: An acid-catalyzed intermolecular redox amination can form N-alkyl pyrroles by reacting a pyrroline (B1223166) with an aldehyde (in this case, benzaldehyde), avoiding the need for strong bases.

Photoredox Catalysis: Dual catalysis systems, such as Ni/photoredox, can achieve the cross-coupling of α-N-heterocyclic trifluoroborates with aryl halides, providing a pathway to N-benzylic heterocycles.

| N-Benzylation Method | Reagents | Key Features | Reference |

| Classical Alkylation | Strong base (e.g., NaH), Benzyl halide | Widely used, high yield | |

| In Ionic Liquids | Benzyl halide, Ionic liquid | High regioselectivity | bohrium.com |

| Redox Amination | Pyrroline, Benzaldehyde, Acid catalyst | Mild, avoids strong bases | |

| Ni/Photoredox Catalysis | Heterocyclic trifluoroborate, Aryl halide | Modern, dual catalysis |

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the correct substitution pattern is a primary challenge in the synthesis of polysubstituted pyrroles. researchgate.net For this compound, the key challenge is the regioselective formation of the 2,3,5-trisubstituted aromatic core.

Regioselectivity: Many synthetic methods can produce mixtures of isomers. However, certain strategies offer high levels of control.

Multicomponent Reactions (MCRs): Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols can provide highly regioselective access to substituted pyrroles. The selectivity is often dictated by the initial C-C bond formation occurring at the less sterically hindered position of the diol. Copper-mediated one-pot MCRs also provide an efficient route to 2,3,5-trisubstituted pyrroles. rsc.org

Rearrangement of O-vinyl oximes: As previously mentioned, this method allows for excellent regiocontrol. The reaction can be directed to favor either the researchgate.netresearchgate.net or researchgate.netrsc.org rearrangement, leading to specific trisubstituted pyrrole isomers based on reaction conditions or substrate structure.

Electrophilic Substitution: In a pre-formed pyrrole ring, electrophilic attack preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. This inherent reactivity is important in functionalization steps but less so for the initial construction of the specific triphenyl core.

Stereoselectivity: The target molecule, this compound, is achiral and has no stereocenters. Therefore, stereoselectivity is not a primary concern for its synthesis. However, stereoselectivity becomes crucial when synthesizing related reduced structures, such as pyrrolidines, where catalytic hydrogenation of a substituted pyrrole can create up to four new stereocenters with high diastereoselectivity. rsc.org Atropisomerism could potentially arise in highly hindered pyrroles, but it is not a commonly reported feature for this specific compound.

Large-Scale Synthesis Considerations and Atom Economy for Substituted Pyrroles

For the practical application of any synthetic route, considerations of scalability and efficiency, particularly atom economy, are paramount. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Atom Economy:

High Atom Economy Reactions: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with minimal byproducts. Similarly, methods like the synthesis from aziridines, where most atoms are retained in the final product, are highly efficient. nih.govorganic-chemistry.org Dehydrogenative coupling reactions that produce only water and/or hydrogen gas as byproducts also exhibit excellent atom economy.

Lower Atom Economy Reactions: Classical methods like the Wittig reaction or Grignard reactions, while effective, often generate stoichiometric amounts of high-molecular-weight byproducts (e.g., triphenylphosphine (B44618) oxide), resulting in poor atom economy.

Large-Scale Synthesis:

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including catalyst cost and stability, reaction conditions (e.g., high temperatures or pressures), and product purification.

Research into the large-scale synthesis of related, complex pyrrole systems like 1,4-dihydropyrrolo[3,2-b]pyrroles has shown that careful optimization of catalysts (e.g., using more economical iron salts) and reaction conditions (e.g., lowering the temperature) is crucial for obtaining good yields and high purity on a larger scale.

One-pot procedures, such as rhodium-catalyzed hydroacylation followed by in-situ dehydrative cyclization, are attractive for large-scale synthesis as they reduce the number of unit operations and minimize waste. The use of heterogeneous or magnetically separable catalysts can also simplify product purification and catalyst recycling, making the process more economically viable and environmentally friendly. organic-chemistry.org

Chemical Reactivity and Derivatization of 1 Benzyl 2,3,5 Triphenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, exhibiting greater reactivity than benzene (B151609). uobaghdad.edu.iqonlineorganicchemistrytutor.compearson.com This enhanced reactivity stems from the ability of the nitrogen atom's lone pair to participate in the π-system, increasing the electron density of the ring carbons. uobaghdad.edu.iqyoutube.com Generally, electrophilic attack on an unsubstituted pyrrole ring occurs preferentially at the C-2 (α) position, as the resulting cationic intermediate (arenium ion) is stabilized by more resonance structures compared to attack at the C-3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.com

In the case of 1-benzyl-2,3,5-triphenyl-1H-pyrrole, the C-2 and C-5 positions are sterically encumbered by phenyl groups, leaving the C-4 position as the only available site for electrophilic attack on the pyrrole core. However, this position is flanked by two bulky phenyl groups at C-3 and C-5, which creates significant steric hindrance, likely rendering substitution at this position challenging.

Furthermore, reactions involving strong acids must be approached with caution. The pyrrole ring is sensitive to strong acids, which can lead to protonation at a carbon atom and subsequent polymerization. uobaghdad.edu.iq Therefore, electrophilic substitution reactions on pyrroles often require modified, milder reagents than those used for benzene. uobaghdad.edu.iqyoutube.com

Below is a summary of potential electrophilic aromatic substitution reactions and their expected outcomes for this compound, based on general pyrrole reactivity.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

| Reaction | Typical Reagent for Pyrroles | Expected Product at C-4 Position | Remarks |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in an inert solvent. | 4-Bromo-1-benzyl-2,3,5-triphenyl-1H-pyrrole | Reaction with molecular halogens (e.g., Br₂) often leads to polysubstitution and does not require a Lewis acid catalyst. uobaghdad.edu.iq |

| Nitration | Nitric acid (HNO₃) in acetic anhydride (B1165640) (Ac₂O) at low temperatures. youtube.com | 4-Nitro-1-benzyl-2,3,5-triphenyl-1H-pyrrole | Use of standard nitrating mixture (HNO₃/H₂SO₄) is generally avoided due to acid-catalyzed polymerization of the pyrrole ring. masterorganicchemistry.com |

| Sulfonation | Sulfur trioxide-pyridine complex (SO₃·py). youtube.com | This compound-4-sulfonic acid | Fuming sulfuric acid leads to decomposition. The reaction is often reversible. masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acetic anhydride (Ac₂O) with a mild Lewis acid or under thermal conditions. | 4-Acetyl-1-benzyl-2,3,5-triphenyl-1H-pyrrole | N-alkoxycarbonyl protected pyrroles can be acylated using carboxylic acids with trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O). nih.gov |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). youtube.com | This compound-4-carbaldehyde | This is a very mild and efficient method for introducing a formyl group onto reactive aromatic rings like pyrrole. |

Functionalization of Phenyl Substituents

The three phenyl groups attached to the pyrrole core at positions 2, 3, and 5 are also susceptible to electrophilic aromatic substitution. The pyrrole moiety itself acts as an electron-donating, activating substituent, directing incoming electrophiles to the ortho and para positions of the phenyl rings. However, the reaction's regioselectivity will be significantly influenced by steric hindrance.

C-5 Phenyl Group: This group is the most sterically accessible. Electrophilic attack is most likely to occur at its para position. The ortho positions are somewhat shielded by the adjacent pyrrole ring.

C-2 Phenyl Group: This group is sterically hindered by the N-benzyl group and the C-3 phenyl group. Substitution at the para position is strongly favored.

C-3 Phenyl Group: This group is the most sterically hindered, being situated between the C-2 and C-5 phenyl substituents. Attack at its para position is the most plausible outcome, though the reaction rate might be slower compared to the other phenyl rings.

Table 2: Predicted Regioselectivity of Nitration on Phenyl Substituents

| Phenyl Ring Position | Major Predicted Product (with HNO₃/H₂SO₄) | Rationale |

| C-5 | 1-Benzyl-3-phenyl-5-(4-nitrophenyl)-2-phenyl-1H-pyrrole | The para position is electronically activated and sterically most accessible. |

| C-2 | 1-Benzyl-3-phenyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole | Significant steric hindrance from the N-benzyl and C-3 phenyl groups favors substitution at the distal para position. |

| C-3 | 1-Benzyl-2,5-diphenyl-3-(4-nitrophenyl)-1H-pyrrole | Extreme steric crowding between C-2 and C-5 phenyls makes the para position the only viable site for substitution. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Arylation)

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, represent a powerful strategy for C-C bond formation and are widely used in the functionalization of heterocyclic compounds, including pyrroles. nih.govuctm.eduacs.org These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. researchgate.netyoutube.com

For this compound, this strategy would first require the introduction of a halide (e.g., Br, I) or a triflate group onto either the C-4 position of the pyrrole ring or one of the phenyl substituents, as described in the electrophilic substitution section. This halogenated derivative could then serve as a substrate for various cross-coupling reactions. For instance, Suzuki-Miyaura coupling has proven effective for the cross-coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates, demonstrating high functional group tolerance. nih.govnih.gov

The development of methods for synthesizing polysubstituted pyrroles often incorporates cross-coupling steps. rsc.orgorganic-chemistry.orgrsc.org For example, a one-pot sequential reaction involving a titanium-catalyzed pyrrole synthesis followed by a Suzuki reaction allows for the creation of pentasubstituted 2-aryl pyrroles. rsc.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Starting Substrate (Hypothetical) | Reaction | Reagent | Catalyst | Potential Product |

| 4-Bromo-1-benzyl-2,3,5-triphenyl-1H-pyrrole | Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | 4-Aryl-1-benzyl-2,3,5-triphenyl-1H-pyrrole |

| 4-Bromo-1-benzyl-2,3,5-triphenyl-1H-pyrrole | Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 4-Aryl-1-benzyl-2,3,5-triphenyl-1H-pyrrole |

| 4-Bromo-1-benzyl-2,3,5-triphenyl-1H-pyrrole | Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base | 4-Styryl-1-benzyl-2,3,5-triphenyl-1H-pyrrole |

| 1-Benzyl-5-(4-bromophenyl)-2,3-diphenyl-1H-pyrrole | Sonogashira Coupling | Terminal alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂, CuI, base | 1-Benzyl-5-(4-(alkynyl)phenyl)-2,3-diphenyl-1H-pyrrole |

Oxidation and Reduction Pathways

Oxidation: The pyrrole ring is generally susceptible to oxidation, which can lead to dearomatization or the formation of polymeric materials. The outcome is highly dependent on the oxidant used and the substitution pattern on the pyrrole ring. For heavily substituted pyrroles like tetraphenylpyrrole, oxidation can lead to the formation of stable, functionalized products rather than polymerization. For instance, oxidation of tetraphenylpyrrole with chromium trioxide in acetic acid yields cis-dibenzoylstilbene among other products. Other oxidants might lead to the formation of pyrrolinones.

Reduction: The aromatic pyrrole ring is relatively resistant to catalytic hydrogenation under conditions that readily reduce benzene rings. More forcing conditions (high pressure and temperature) or more active catalysts (e.g., Rhodium on carbon) are required to reduce the pyrrole ring to the corresponding pyrrolidine (B122466) (1-benzyl-2,3,5-triphenylpyrrolidine).

Alternatively, the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) is a common method for the partial reduction of aromatic rings. For pyrroles, the success of a Birch reduction can be influenced by the substituents. Electron-withdrawing groups facilitate the reaction, while electron-donating groups can hinder it. Given the phenyl and benzyl substituents, the conditions for a successful Birch reduction would need to be determined empirically.

Isomerization Studies (e.g., 2H-pyrrole to 1H-pyrrole transformation)

Pyrrole exists in three tautomeric forms: 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole. chim.itnih.gov The 1H-pyrrole tautomer is aromatic and by far the most thermodynamically stable. chim.it 2H- and 3H-pyrroles are non-aromatic and are typically encountered as transient intermediates in certain synthesis or reaction pathways. chim.it

The transformation of a 2H- or 3H-pyrrole into the more stable 1H-pyrrole is a facile isomerization, often catalyzed by acid or base. This process is driven by the large energy gain associated with restoring the aromaticity of the five-membered ring. Several synthetic methodologies for preparing highly substituted pyrroles proceed through non-aromatic intermediates that spontaneously isomerize to the final 1H-pyrrole product. chim.itacs.org For example, some metal-catalyzed cycloadditions can form 2H-pyrrole intermediates which then undergo a 1,2-migration of a substituent to yield the stable, tetrasubstituted 1H-pyrrole. acs.org

While this compound exists exclusively as the stable 1H-tautomer, understanding this isomerization is crucial when considering its potential synthetic origins. Any synthetic route that might generate a 2H- or 3H-pyrrole precursor with the same substitution pattern would be expected to rapidly converge to the final, stable 1H-aromatic structure.

Advanced Spectroscopic Analysis of 1 Benzyl 2,3,5 Triphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Assignments and Correlation Spectroscopy

¹H NMR spectroscopy of 1-Benzyl-2,3,5-triphenyl-1H-pyrrole would be expected to show a complex set of signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons of the four phenyl rings and the single proton on the pyrrole (B145914) ring. The benzylic methylene protons (CH₂) would likely appear as a singlet further upfield. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl groups and the pyrrole ring would resonate in the downfield region (typically δ 110-150 ppm), while the benzylic CH₂ carbon would appear at a higher field.

Correlation spectroscopy, such as COSY (Correlation Spectroscopy), would be used to establish proton-proton coupling networks, helping to assign protons on the individual phenyl rings.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This data is illustrative and not based on experimental results.)

| Atom Type | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H (Aromatic) | ~7.0 - 7.8 | Protons on the three triphenyl groups and the benzyl (B1604629) phenyl group. |

| ¹H (Pyrrole-H) | ~6.5 - 7.0 | Proton on the C4 position of the pyrrole ring. |

| ¹H (Benzylic CH₂) | ~5.0 - 5.5 | Methylene protons of the benzyl group. |

| ¹³C (Aromatic/Pyrrole) | ~120 - 140 | Carbons of the phenyl and pyrrole rings. |

| ¹³C (Benzylic CH₂) | ~50 - 60 | Methylene carbon of the benzyl group. |

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different phenyl rings, the benzyl group, and the pyrrole core. For instance, correlations from the benzylic CH₂ protons to carbons in the N-phenyl ring and the pyrrole C2/C5 positions would confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the relative orientation of the phenyl rings.

Conformational Analysis via NMR

The phenyl groups in this compound are likely to be twisted out of the plane of the pyrrole ring due to steric hindrance. Variable-temperature NMR studies could provide insights into the rotational dynamics of these rings. Changes in the NMR spectra, such as the broadening or sharpening of signals at different temperatures, can indicate restricted rotation and allow for the calculation of rotational energy barriers. NOESY experiments would also be critical in determining the preferred conformation in solution by identifying through-space interactions between protons on different rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound would be dominated by bands corresponding to the vibrations of the aromatic rings and the pyrrole core.

C-H stretching: Aromatic C-H stretches would be expected above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations involving the pyrrole ring nitrogen would also be present.

Out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region would be indicative of the substitution patterns on the phenyl rings.

Raman spectroscopy would be a complementary technique, particularly useful for observing the symmetric vibrations of the aromatic rings.

Hypothetical Vibrational Spectroscopy Data Table (Note: This data is illustrative and not based on experimental results.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1300 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Due to the highly conjugated system of the tetraphenylpyrrole core, this compound is expected to absorb in the UV region. The spectrum would likely show intense π → π* transitions. The exact wavelength of maximum absorption (λₘₐₓ) would be sensitive to the planarity of the system and the solvent used. The extensive substitution with phenyl groups, which may not be coplanar with the pyrrole ring, could lead to a blue shift compared to a more planar analogue.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which would confirm the elemental formula (C₃₃H₂₅N).

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecule would be expected to fragment in characteristic ways. A prominent fragment would likely be the loss of the benzyl group (C₇H₇, m/z 91) to form a stable triphenylpyrrole cation. Other fragmentations could involve the loss of phenyl groups or rearrangements of the pyrrole core. Analysis of these fragments would provide further confirmation of the compound's structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the solid-state conformation and packing of a compound, which can influence its physical and chemical properties.

A comprehensive search of scholarly articles and major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest search, no publicly available crystallographic data for this specific compound has been deposited or published.

The absence of this data in the scientific literature prevents a detailed discussion and presentation of its solid-state structure. Typically, a single-crystal X-ray diffraction analysis would yield precise crystallographic parameters, which are presented in a standardized format. For a complete understanding of the molecular geometry and packing of this compound in the solid state, experimental determination of its crystal structure would be required.

Should such data become available, a detailed analysis would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Molecular Conformation: The precise arrangement of the benzyl and phenyl substituents relative to the pyrrole core.

Intermolecular Interactions: An analysis of any significant non-covalent interactions, such as π-stacking or van der Waals forces, which dictate how the molecules pack together in the crystal.

Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative.

Computational and Theoretical Studies on 1 Benzyl 2,3,5 Triphenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is frequently employed to predict the geometry, reactivity, and spectroscopic properties of organic molecules.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-Benzyl-2,3,5-triphenyl-1H-pyrrole, the presence of four bulky phenyl and benzyl (B1604629) substituents attached to the central pyrrole (B145914) ring introduces significant steric hindrance.

Conformational analysis would involve exploring the potential energy surface by rotating the single bonds connecting the pyrrole core to the phenyl and benzyl groups. Studies on similarly substituted heterocycles, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines and 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, reveal that the rings adopt specific dihedral angles to minimize steric clash. nih.govnih.gov In the case of this compound, it is expected that the phenyl rings would be twisted out of the plane of the pyrrole ring. nih.gov The asymmetric unit of a related compound, 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide, was found to contain two independent molecules differing primarily in the twist of the phenyl ring, highlighting the molecule's conformational flexibility. nih.gov The energy-minimized structures would likely feature the bulky substituents in pseudo-equatorial positions to achieve maximum stability. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Substituted Heterocycle Note: This data is from a DFT study on a different heterocyclic compound, (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, to illustrate typical results from a geometry optimization calculation.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 | Bond Angle | C-C-C (Aromatic) | 119 - 121 |

| C-N (Pyrrole-like) | 1.35 - 1.38 | C-N-C (Pyrrole-like) | 108 - 110 | ||

| N-C (Benzyl) | ~1.47 | N-C-C (Benzyl) | ~110 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich triphenyl-substituted pyrrole ring system. The LUMO would likely be distributed across the conjugated π-system of the entire molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net DFT calculations on similar azo-pyrazole dyes have shown that analysis of such global reactive descriptors can effectively predict the relative reactivity of different derivatives. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data from a DFT Study Note: This data is from a DFT study on (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole and serves as an example of typical HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.05 |

| LUMO Energy | -2.48 |

| Energy Gap (ΔE) | 3.57 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In an MEP map of this compound, regions of negative potential (typically colored red or purple) would be expected around the nitrogen atom of the pyrrole ring and the π-electron clouds of the aromatic phenyl rings. researchgate.netresearchgate.net These areas are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are associated with hydrogen atoms and indicate sites susceptible to nucleophilic attack. researchgate.net

Theoretical vibrational frequency analysis using DFT can predict a molecule's infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes observed in experimental spectra. These calculations are known to show good agreement with experimental results. derpharmachemica.com

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov

C-N stretching: The C-N stretching vibrations within the pyrrole ring are expected in the 1380-1260 cm⁻¹ range. nih.gov

C-C stretching: Aromatic ring C-C stretching modes generally occur between 1625 and 1430 cm⁻¹. derpharmachemica.com

Table 3: Example Correlation of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Phenyl-Substituted Heterocycle Note: This data is based on a DFT study of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. derpharmachemica.com

| Assignment | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3062 | 3061 |

| CH₃ Asymmetric Stretch | 2998 | 2989 |

| Aromatic C=C Stretch | 1580 | 1597 |

| CH₃ Rocking | 1019 | 1018 |

Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which is a powerful tool for structure elucidation and for assigning signals in complex experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used for this purpose.

Calculations for this compound would predict distinct chemical shifts for the protons and carbons of the benzyl group versus the phenyl groups attached directly to the pyrrole ring. The pyrrole ring protons and carbons would also have characteristic shifts. Comparing these theoretical values with experimental data confirms the molecular structure. Experimental NMR data for a related compound, Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate, shows the complexity of the aromatic region in the spectrum, which theoretical predictions can help to unravel. mdpi.comresearchgate.net

Table 4: Illustrative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) Note: This table illustrates the concept. Specific theoretical data for this compound is not available in the searched literature.

| Carbon Atom | Experimental Shift (ppm) (from a similar compound) | Theoretical Shift (ppm) (Hypothetical) |

| Pyrrole C2/C5 | ~130 | ~132 |

| Pyrrole C3/C4 | ~110 | ~111 |

| Benzyl CH₂ | ~50 | ~51 |

| Phenyl C (ipso) | ~135 | ~136 |

| Phenyl C (ortho, meta, para) | 127 - 129 | 127 - 130 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the environment (e.g., a solvent).

An MD simulation of this compound could be used to:

Analyze the rotational freedom and flexibility of the four substituent rings at physiological temperatures.

Observe conformational transitions and determine the relative populations of different conformers in solution.

Study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in a biological context.

Studies on other complex heterocyclic systems have used MD simulations to understand how different binding modes can induce conformational changes in a receptor, which in turn affects biological activity. nih.gov For this compound, MD would reveal the dynamic interplay between the bulky substituents and the central pyrrole core.

Thermodynamic Stability Analysis

A thorough thermodynamic stability analysis for this compound using computational methods has not been specifically reported. Such an analysis would typically involve calculating key thermodynamic parameters to determine the molecule's stability under various conditions.

In broader studies of substituted polypyrroles, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) of formation have been calculated to indicate the spontaneity of polymerization. afribary.com For instance, negative values for the change in Gibbs free energy of formation would suggest that the formation of the polymer is a spontaneous process. afribary.com A similar approach could be applied to assess the stability of this compound itself.

A hypothetical table of thermodynamic parameters, which would be the goal of such a computational study, is presented below. The values are for illustrative purposes only, as specific experimental or calculated data for this compound are not available.

Table 1: Hypothetical Thermodynamic Parameters for this compound

| Parameter | Hypothetical Value | Unit |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

| Standard Entropy (S°) | Data not available | J/mol·K |

| Heat Capacity (Cp) | Data not available | J/mol·K |

These parameters are essential for understanding the energy landscape of the molecule and its potential transformations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level. For a compound like this compound, this could involve mapping the potential energy surface for its synthesis or degradation pathways. The synthesis of substituted pyrroles can occur through various routes, including 1,3-dipolar cycloaddition reactions. rsc.org

Computational studies can model the transition states and intermediates along a proposed reaction coordinate. This allows for the calculation of activation energies, which are critical for understanding reaction kinetics. For example, in the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole derivatives, computational docking studies have been used to understand their interaction with biological targets, though this does not elucidate the formation mechanism itself. rsc.org

A detailed computational study on the reaction mechanism for the formation of this compound would likely involve identifying the lowest energy pathway from reactants to products. Key data from such a study would include the energies of reactants, transition states, intermediates, and products.

Table 2: Hypothetical Energy Profile for a Proposed Synthesis Step of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Product | Data not available |

The elucidation of such pathways is vital for optimizing reaction conditions and improving synthetic yields. Without specific studies on this molecule, the precise mechanism and its energetic profile remain a subject for future investigation.

Photophysical Properties of 1 Benzyl 2,3,5 Triphenyl 1h Pyrrole

Absorption and Emission Spectra Analysis

A fundamental aspect of understanding the photophysical behavior of a molecule is the characterization of its electronic absorption and emission spectra. The absorption spectrum provides insights into the electronic transitions from the ground state to various excited states upon absorption of light. Key parameters that would be determined from such a spectrum for 1-Benzyl-2,3,5-triphenyl-1H-pyrrole include the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε). These values are crucial for understanding the efficiency of light absorption at specific wavelengths.

Similarly, the emission (fluorescence) spectrum reveals the electronic transitions from the lowest excited singlet state (S₁) back to the ground state (S₀). Analysis of the emission spectrum would yield the wavelength of maximum emission, which is indicative of the energy of the emitted photons. The difference between the absorption and emission maxima, known as the Stokes shift, would provide information about the extent of geometric relaxation in the excited state.

Without experimental data, it is not possible to present a data table of absorption and emission maxima for this compound in various solvents.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

These two parameters are intrinsically linked and are vital for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The determination of these values for this compound would require specialized spectroscopic measurements, which have not been reported in the available literature.

A data table of fluorescence quantum yields and lifetimes in different solvents cannot be generated at this time.

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of a molecule's absorption or emission spectra as a function of the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. A study of the solvatochromic behavior of this compound would involve measuring its photophysical properties in a range of solvents with varying polarities.

The analysis of solvatochromic shifts can provide valuable information about the change in the dipole moment of the molecule upon excitation, offering insights into the nature of the excited state (e.g., whether it has a greater charge-transfer character than the ground state). However, no such studies have been published for this specific compound.

Excited State Dynamics and Energy Transfer Processes

The study of excited-state dynamics encompasses all the processes that a molecule can undergo after it has been promoted to an excited electronic state. This includes internal conversion, intersystem crossing to the triplet state, and energy transfer to other molecules. Time-resolved spectroscopic techniques are typically employed to investigate these ultrafast processes.

Understanding the excited-state dynamics of this compound would be crucial for predicting its suitability for various applications. For instance, efficient intersystem crossing is a prerequisite for applications in photodynamic therapy and as triplet sensitizers. Conversely, for applications requiring high fluorescence efficiency, non-radiative decay pathways should be minimized. The absence of research in this area means that the excited-state landscape and deactivation pathways of this molecule remain unknown.

Electrochemical Behavior of 1 Benzyl 2,3,5 Triphenyl 1h Pyrrole

Cyclic Voltammetry (CV) for Redox Potentials

There is no published data available on the cyclic voltammetry of 1-Benzyl-2,3,5-triphenyl-1H-pyrrole.

Electropolymerization and Film Formation Characteristics

There is no published data available on the electropolymerization and film formation characteristics of this compound.

Spectroelectrochemistry Studies

There is no published data available on the spectroelectrochemistry of this compound.

Advanced Applications in Materials Science

Organic Electronic and Optoelectronic Materials

Multi-aryl substituted pyrroles, a class of compounds to which 1-Benzyl-2,3,5-triphenyl-1H-pyrrole belongs, are increasingly being explored for their potential in organic electronics. bit.edu.cn The electron-rich nature of the pyrrole (B145914) ring, combined with the extensive π-conjugation afforded by the phenyl and benzyl (B1604629) groups, provides a scaffold for designing materials with tailored electronic properties. researchgate.net While specific data for this compound in organic light-emitting diodes (OLEDs) is not extensively documented in publicly available literature, the general properties of multi-aryl pyrroles suggest their potential as components in such devices. bit.edu.cn These materials can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of OLEDs. researchgate.net

In the context of nonlinear optical (NLO) materials, the asymmetric nature and potential for intramolecular charge transfer in suitably substituted pyrrole derivatives make them promising candidates. The incorporation of donor and acceptor groups on the aromatic rings can enhance the second-order nonlinear optical response, a key property for applications in optical communications and data processing.

Chromophores and Fluorescent Dyes

The extended π-conjugated system of this compound is characteristic of a chromophore, a molecule that absorbs light in the ultraviolet-visible region. The specific absorption and emission properties are dictated by the electronic transitions within the molecule.

A particularly interesting phenomenon observed in some multi-aryl pyrroles is aggregation-induced emission (AIE). bit.edu.cn In contrast to many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) where their fluorescence intensity decreases in the aggregated or solid state, AIE-active molecules exhibit enhanced emission in these states. This property is highly valuable for applications in solid-state lighting, sensors, and bio-imaging. While the AIE properties of this compound have not been specifically reported, the structural similarity to known AIE-active multi-aryl pyrroles suggests it could potentially exhibit similar behavior. bit.edu.cn

The luminescent characteristics of pyrrole derivatives can be tuned by modifying the substituents on the pyrrole ring and the attached aryl groups. This tunability allows for the rational design of fluorescent dyes with specific emission colors and quantum yields for various applications.

| Property | Description | Potential Application |

| Chromophoric Nature | The extended π-conjugation of the multi-aryl pyrrole system allows for the absorption of UV-visible light. | Dyes and Pigments |

| Fluorescence | Potential for light emission upon excitation, with properties dependent on molecular structure and environment. | Fluorescent probes, OLEDs |

| Aggregation-Induced Emission (AIE) | Possible enhanced fluorescence in the aggregated or solid state, a characteristic of some multi-aryl pyrroles. bit.edu.cn | Solid-state lighting, biological imaging |

Conducting Polymers Derived from Pyrrole Systems

Polypyrrole is a well-known and extensively studied conducting polymer. nih.gov The conductivity of polypyrrole arises from the delocalization of π-electrons along the polymer backbone. mdpi.com The properties of polypyrrole can be modified by introducing substituents on the pyrrole monomer unit.

While the direct polymerization of this compound to form a conducting polymer is not a commonly reported application, the incorporation of such highly substituted pyrrole units into a polymer backbone could lead to materials with unique properties. The bulky phenyl and benzyl substituents would likely influence the morphology and processability of the resulting polymer. These bulky groups could prevent the close packing of polymer chains, potentially leading to increased solubility in organic solvents, which is often a challenge with unsubstituted polypyrrole. mdpi.com

The electronic properties of such a polymer would also be significantly different from that of standard polypyrrole. The phenyl and benzyl groups could introduce steric hindrance that affects the planarity of the polymer backbone, which in turn would influence the extent of π-electron delocalization and, consequently, the electrical conductivity. However, these substituents also offer sites for further functionalization, allowing for the fine-tuning of the polymer's electronic and optical properties for specific applications in sensors, electronic devices, and smart materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.